![molecular formula C13H11NO4 B4180671 4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)
4-[(2-furoylamino)methyl]benzoic acid
Overview
Description
4-[(2-furoylamino)methyl]benzoic acid is a chemical compound that has been studied extensively for its potential use in scientific research. The compound is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(2-furoylamino)methyl]benzoic acid is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
4-[(2-furoylamino)methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation and oxidative stress, and to improve cardiovascular function. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-furoylamino)methyl]benzoic acid in lab experiments is its ability to inhibit inflammation and oxidative stress, which are involved in many disease processes. However, one limitation is that the compound may have off-target effects and may not be specific to the pathway or enzyme being studied.
Future Directions
There are many potential future directions for research on 4-[(2-furoylamino)methyl]benzoic acid. One area of interest is its potential use as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a research tool to study inflammation and oxidative stress pathways. Additionally, further research is needed to better understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
In conclusion, 4-[(2-furoylamino)methyl]benzoic acid is a chemical compound that has shown promise for its potential use in scientific research. The compound has various biochemical and physiological effects and has been studied in research on cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to better understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
Scientific Research Applications
4-[(2-furoylamino)methyl]benzoic acid has been studied extensively for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been used in research on cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
4-[(furan-2-carbonylamino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGHUWUWEGCYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Furan-2-ylcarbonyl)amino]methyl}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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